molecular formula C15H20BNO3S B13539994 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

Cat. No.: B13539994
M. Wt: 305.2 g/mol
InChI Key: OYYMDGDBWJPABG-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

The synthesis of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.

Chemical Reactions Analysis

2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole core to dihydrobenzothiazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The boronic ester group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.

    Medicinal Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole depends on its specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar compounds to 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole include:

    2-(Methoxymethyl)-1,3-benzothiazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    2-(Methoxymethyl)-5-bromo-1,3-benzothiazole: Contains a bromine atom instead of the boronic ester group, leading to different reactivity in substitution and coupling reactions.

The unique combination of the methoxymethyl and boronic ester groups in this compound provides it with distinct reactivity and versatility in various chemical transformations and applications.

Properties

Molecular Formula

C15H20BNO3S

Molecular Weight

305.2 g/mol

IUPAC Name

2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C15H20BNO3S/c1-14(2)15(3,4)20-16(19-14)10-6-7-12-11(8-10)17-13(21-12)9-18-5/h6-8H,9H2,1-5H3

InChI Key

OYYMDGDBWJPABG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)COC

Origin of Product

United States

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